![molecular formula C19H12ClNS B14320153 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole CAS No. 102912-65-2](/img/structure/B14320153.png)
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with a naphthalene ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonaphthalene-1-thiol under basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Used in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2-Chlorophenyl)amino]naphtho[2,3-d]thiazole-4,9-dione: Known for its cytotoxic activity against certain cancer cell lines.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its fused ring system and the presence of both aromatic and heterocyclic components make it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
102912-65-2 |
|---|---|
Molekularformel |
C19H12ClNS |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)ethenyl]benzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C19H12ClNS/c20-15-9-5-13(6-10-15)7-12-18-21-19-16-4-2-1-3-14(16)8-11-17(19)22-18/h1-12H |
InChI-Schlüssel |
VWWMBYBEMLXPPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



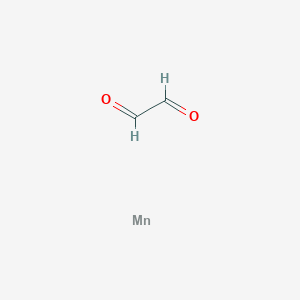

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)



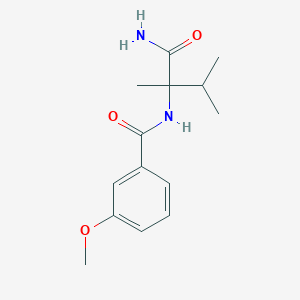
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
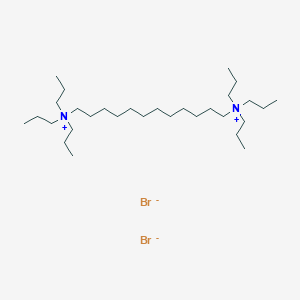
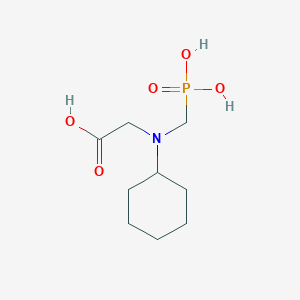

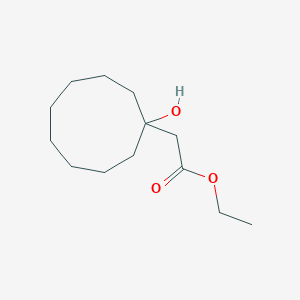
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
